Boc-Lys-OH

Catalog No.
S1768129
CAS No.
13734-28-6
M.F
C11H22N2O4
M. Wt
246.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Lys-OH

CAS Number

13734-28-6

Product Name

Boc-Lys-OH

IUPAC Name

6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C11H22N2O4

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

DQUHYEDEGRNAFO-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O

Synonyms

Boc-Lys-OH;13734-28-6;Boc-lysine;N-Boc-L-Lysine;N(Alpha)-Boc-L-Lysine;Nalpha-Boc-L-lysine;Nalpha-(tert-Butoxycarbonyl)-L-lysine;N-alpha-(tert-Butoxycarbonyl)-L-lysine;BOC-LYS;BOC-L-LYSINE;(S)-6-Amino-2-((tert-butoxycarbonyl)amino)hexanoicacid;DQUHYEDEGRNAFO-QMMMGPOBSA-N;MFCD00038203;SBB065786;(2S)-6-amino-2-[(tert-butoxy)carbonylamino]hexanoicacid;(2S)-6-amino-2-[(tert-butoxycarbonyl)amino]hexanoicacid;BOC-L-LYSINE-OH;N-alpha-t-Boc-L-lysine;N-(tert-Butoxycarbonyl)-D-lysine;Boclysine;Boc--Lysine;N--BOC-L-lysine;PubChem18621;tertbutoxycarbonyllysine;AC1MBYJ7

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC[NH3+])C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC[NH3+])C(=O)[O-]

Boc-Lys-OH, also known as Nα-Boc-L-lysine, is a derivative of the amino acid L-lysine commonly used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently constructing peptides, which are chains of amino acids that play essential roles in various biological processes []. Boc-Lys-OH functions as a protected amino acid building block in this process.

Protecting Groups and Boc-Lys-OH

During SPPS, the amino and carboxyl groups (functional groups) of amino acids need temporary protection to control the reaction sequence and ensure the desired peptide is formed. Boc-Lys-OH has a tert-butyloxycarbonyl (Boc) protecting group attached to its N-terminal alpha-amino group, while the C-terminal carboxyl group remains free for subsequent peptide bond formation [].

Applications of Boc-Lys-OH in Peptide Synthesis Research

Boc-Lys-OH serves as a building block for synthesizing various peptides used in scientific research, including:

  • Bio-labeling reagents: These molecules are used to attach labels (e.g., fluorescent dyes) to specific biomolecules (e.g., proteins) for visualization and identification purposes. Researchers can design and synthesize peptide-based linker molecules containing Boc-Lys-OH for efficient bioconjugation [].
  • Functional peptides: Peptides with specific functionalities can be synthesized using Boc-Lys-OH as a building block. For example, researchers have synthesized lysine derivatives of azamacrocycles and anthraquinones, which are cyclic organic compounds with potential applications in medicinal chemistry.
  • Metal-chelating peptides: Boc-Lys-OH can be used to synthesize peptides containing diethylene triamine pentaacetic acid (DTPA), a chelating agent that can bind metal ions. These metal-chelating peptides can be employed in various research areas, including radiopharmaceutical development and magnetic resonance imaging (MRI) contrast agents.
  • Sensor development: Researchers have explored the use of Boc-Lys-OH to synthesize ferrocene-amino acid conjugates. These molecules can potentially be used in developing sensors for detecting chemical warfare agents (CWAs).

Boc-Lys-OH, also known as Nα-(tert-Butoxycarbonyl)-L-lysine or Nα-Boc-L-lysine, is a synthetically derived chemical compound. It is a protected amino acid, where the alpha-amino group (Nα) is attached to a tert-butoxycarbonyl (Boc) protecting group. The base component, L-lysine, is one of the 20 naturally occurring amino acids and plays a crucial role in protein synthesis and various biological processes [].

The significance of Boc-Lys-OH lies in its role as a key building block for peptide synthesis. Peptides are chains of amino acids linked by amide bonds, and Boc-Lys-OH serves as a protected form of L-lysine that can be incorporated into peptide sequences during chemical synthesis. The Boc group safeguards the Nα amino group, preventing unwanted side reactions and allowing for targeted coupling with other protected amino acids to create desired peptide structures.


Molecular Structure Analysis

Boc-Lys-OH possesses a linear molecular structure with several key features:

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group (CH3)3COCO-) is attached to the Nα amino group of L-lysine. This bulky group shields the amino group from unwanted reactions during peptide synthesis [].
  • L-Lysine Backbone: The core structure is L-lysine, a naturally occurring amino acid with a primary amine (NH2), a carboxylic acid (COOH), and a side chain containing an additional amino group (NH2) at the epsilon (ε) position. The chirality of L-lysine is denoted by "L", signifying the specific spatial arrangement of its atoms.
  • Functional Groups: The molecule contains both an amine group (NH2) on the lysine side chain and a carboxylic acid group (COOH). These functional groups allow Boc-Lys-OH to participate in various chemical reactions during peptide synthesis.

Chemical Reactions Analysis

Boc-Lys-OH is involved in several key chemical reactions relevant to peptide synthesis:

  • Deprotection: The Boc group can be selectively removed under acidic conditions, revealing the free Nα amino group of L-lysine. This step allows for coupling with other protected amino acids to form peptide bonds.

A common deprotection reaction involves the use of trifluoroacetic acid (TFA):

Boc-Lys-OH + TFA -> H-Lys-OH + (CH3)3COCOOH
  • Peptide Coupling: The deprotected Nα amino group of L-lysine can react with the C-terminus carboxylic acid group of another protected amino acid, forming a peptide bond. Coupling reagents like dicyclohexylcarbodiimide (DCC) or N-methylmorpholine (NMM) are often employed to activate the carboxylic acid for the reaction.

Physical And Chemical Properties Analysis

  • Molecular Formula: C11H22N2O4 []
  • Molecular Weight: 246.30 g/mol []
  • Physical Appearance: White to off-white crystalline powder
  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling
  • Solubility: Soluble in polar organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). Slightly soluble in water.
  • Stability: Stable under dry conditions at room temperature. May decompose upon prolonged exposure to light or moisture.

Mechanism of Action (Not Applicable)

Boc-Lys-OH itself does not possess a specific mechanism of action within biological systems. It serves as a protected building block for the synthesis of peptides, which then exert their specific biological functions based on their amino acid sequence.

  • Skin and Eye Irritant: It can irritate skin and eyes upon contact. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract. Use a fume hood when working with Boc-Lys-OH.
  • Potential Sensitizer: Repeated or prolonged exposure may cause skin sensitization. Handle with care and avoid skin contact.

XLogP3

-1.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13734-28-6

Wikipedia

N-(tert-Butoxycarbonyl)-D-lysine

Dates

Modify: 2023-08-15

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